Bis-PEG3-PFP ester

Vue d'ensemble

Description

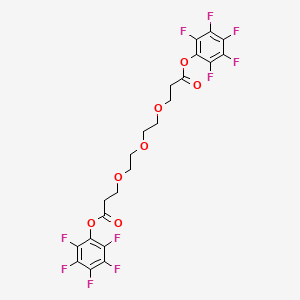

Bis-PEG3-PFP ester is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C22H16F10O7, and it has a molecular weight of 582.34 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis-PEG3-PFP ester is synthesized through a series of chemical reactions involving the conjugation of PEG chains with pentafluorophenyl (PFP) ester groups. The general method involves dissolving the PEG PFP ester in a minimal amount of an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), and then adding it to a buffer containing the target molecule . The reaction typically proceeds under mild conditions, with incubation at temperatures ranging from 4°C to 37°C and pH values from 7 to 9 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Bis-PEG3-PFP ester primarily undergoes substitution reactions, where the PFP ester groups react with amine-bearing biomolecules to form stable amide bonds . These reactions are highly efficient and less susceptible to hydrolysis compared to other ester-based linkers .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include primary and secondary amines, which react with the PFP ester groups under mild conditions. The reactions are typically carried out in aqueous or organic solvents, with the pH adjusted to neutral or slightly basic values .

Major Products Formed

The major products formed from reactions involving this compound are amide-linked conjugates, which are stable and exhibit enhanced solubility in aqueous environments due to the hydrophilic nature of the PEG linker .

Applications De Recherche Scientifique

Chemistry

- Linker in PROTACs : Bis-PEG3-PFP ester serves as a crucial linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. By connecting ligands that target both E3 ubiquitin ligases and specific proteins, this compound facilitates the development of novel therapeutic agents .

Biology

- Protein-Protein Interaction Studies : The compound is instrumental in studying protein-protein interactions by enabling selective degradation of proteins, thus allowing researchers to explore cellular pathways and identify potential drug targets .

- Cellular Effects : By promoting the degradation of specific proteins, this compound can influence various cellular processes, including signaling pathways and gene expression. This modulation can lead to significant insights into cellular metabolism and behavior .

Medicine

- Therapeutic Applications : The selective protein degradation facilitated by this compound holds promise for treating diseases such as cancer. By targeting and eliminating disease-causing proteins, this compound may contribute to the development of more effective therapies .

Industry

Mécanisme D'action

Bis-PEG3-PFP ester exerts its effects by acting as a linker in PROTAC molecules. PROTACs contain two distinct ligands connected by the PEG linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective and efficient degradation of specific proteins within cells .

Comparaison Avec Des Composés Similaires

Bis-PEG3-PFP ester is unique among PEG-based linkers due to its high stability and efficiency in forming amide bonds with amine-bearing biomolecules . Similar compounds include:

NHS-PEG esters: These linkers also react with amines to form amide bonds but are more susceptible to hydrolysis compared to PFP esters.

Maleimide-PEG linkers: These linkers react with thiol groups to form stable thioether bonds but are less versatile compared to PFP esters, which can react with a broader range of functional groups.

This compound stands out due to its enhanced stability and efficiency, making it a preferred choice for applications requiring robust and reliable conjugation .

Activité Biologique

Bis-PEG3-PFP ester is a specialized compound utilized primarily as a linker in bioconjugation applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras). Its structure consists of two perfluorophenyl (PFP) ester groups linked by a polyethylene glycol (PEG) chain, which enhances solubility and biocompatibility while facilitating the conjugation of various biomolecules.

- Molecular Formula : C22H16F10O7

- Molecular Weight : 516.35 g/mol

- CAS Number : 1835759-67-5

- Purity : ≥ 95%

- Storage Conditions : Recommended at -20 °C

Biological Activity

This compound exhibits several biological activities that make it a valuable tool in therapeutic applications:

- Linker for ADCs : The compound serves as a non-cleavable linker that allows for stable attachment of drugs to antibodies. This stability is crucial for maintaining the efficacy of the drug while minimizing systemic toxicity.

-

Mechanism of Action :

- Targeted Delivery : By linking cytotoxic agents to antibodies, this compound facilitates targeted delivery to cancer cells, thereby enhancing therapeutic outcomes while reducing off-target effects.

- Cell Penetration : The PEG component improves solubility and biocompatibility, which aids in cellular uptake and distribution within tissues.

-

Research Findings :

- Studies have demonstrated that ADCs utilizing this compound can significantly improve the therapeutic index of chemotherapeutic agents by ensuring that higher concentrations of the drug reach the target cells without affecting healthy tissues .

- In vitro assays have shown that conjugates formed with this linker exhibit enhanced cytotoxicity against various cancer cell lines compared to unconjugated drugs .

Data Table: Comparison of Linkers in ADCs

| Linker Type | Cleavability | Molecular Weight (g/mol) | Therapeutic Use | Stability |

|---|---|---|---|---|

| This compound | Non-cleavable | 516.35 | Antibody-drug conjugates | High |

| Acid-PEG3-PFP ester | Non-cleavable | 416.3 | Antibody-drug conjugates | Moderate |

| Bis-PEG1-PFP ester | Non-cleavable | 416.3 | Antibody-drug conjugates | High |

Case Studies

- Case Study on Efficacy in Cancer Therapy :

- Development of PROTACs :

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F10O7/c23-11-13(25)17(29)21(18(30)14(11)26)38-9(33)1-3-35-5-7-37-8-6-36-4-2-10(34)39-22-19(31)15(27)12(24)16(28)20(22)32/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOSJLVATRMZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115690 | |

| Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-13-6 | |

| Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3′-[oxybis(2,1-ethanediyloxy)]bis-, 1,1′-bis(2,3,4,5,6-pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.